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Compound of Interest

Compound Name: PF-06424439 methanesulfonate

Cat. No.: B10783163

PF-06424439 Methanesulfonate: A Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical and
biological properties of PF-06424439 methanesulfonate, a potent and selective inhibitor of
Diacylglycerol Acyltransferase 2 (DGATZ2). This document is intended for researchers,

scientists, and professionals involved in drug development and metabolic disease research.

Core Chemical Properties

PF-06424439 methanesulfonate is an orally bioavailable small molecule that has been
investigated for its potential therapeutic effects in metabolic diseases.[1][2] Its chemical
structure and fundamental properties are summarized below.
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Property Value Reference

[(BR)-1-[2-[1-(4-Chloro-1H-

pyrazol-1-yl)cyclopropyl]-3H-

imidazo[4,5-b]pyridin-5-yl]-3-
Chemical Name o _[ Ipy 4 [3]

piperidinyl]-1-

pyrrolidinylmethanone

methanesulfonate

Molecular Formula C22H26CIN7O - CH403S [4]
Molecular Weight 536.05 g/mol [41[5]
CAS Number 1469284-79-4 [4]
Purity >98% (HPLC) [31[4]
Appearance White to light brown powder [6]
Optical Activity [0]/D +7 to +11° (c=1.0in 6]
methanol)
Solubility

The solubility of PF-06424439 methanesulfonate in various solvents is a critical parameter for
its use in in vitro and in vivo studies.
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Solvent Solubility Notes Reference
10 mg/mL (clear Soluble to 100 mM.[4]
Water _ [4][6]
solution) [6]
Soluble to 100 mM.[4]
[7] Moisture-absorbing
88 mg/mL (164.16
DMSO DMSO reduces [4107]

mM)

solubility; use fresh
DMSO.[7]

10% DMSO + 40%
PEG300 + 5% Tween-
80 + 45% Saline

>2.08 mg/mL (3.88
mM)

Clear solution.[8]
Sonication is

recommended.[5]

[5]i8]

10% DMSO + 90%
(20% SBE-B-CD in

Saline)

>2.08 mg/mL (3.88
mM)

Clear solution.[8]

[8]

10% DMSO + 90%
Corn Ol

>2.08 mg/mL (3.88
mM)

Clear solution.[8]

[8]

Mechanism of Action and Biological Activity

PF-06424439 is a potent and selective inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2),

with an I1Cso of 14 nM.[7][8] It acts as a slowly reversible, time-dependent, and noncompetitive
inhibitor with respect to the acyl-CoA substrate.[7][8] DGAT2 is a key enzyme that catalyzes the
final step in triglyceride biosynthesis.[1] By inhibiting DGAT2, PF-06424439 reduces the
synthesis of triglycerides.[4] It exhibits high selectivity for DGAT2 over DGAT1 and
monoacylglycerol acyltransferases (MGAT1-3).[4]

Signaling Pathway
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DGAT2 Inhibition by PF-06424439

In Vitro and In Vivo Efficacy

In Vitro:
e In human hepatocytes, PF-06424439 reduces triglyceride synthesis.[4]

e In MCF7 breast cancer cells, treatment with PF-06424439 reduces lipid droplet content and
inhibits cell migration.[9]

In Vivo:

o Oral administration to dyslipidemic rodent models leads to a decrease in circulating and
hepatic lipids.[2]

e In LdIr-/- mice, a 3-day treatment with 60 mg/kg/day of PF-06424439 reduced plasma
triglyceride and cholesterol levels.[5][8]

« Inrats, intravenous administration of 1 mg/kg showed moderate clearance and a short half-
life.[8] Pharmacokinetic studies in rats and dogs have shown good oral bioavailability.[1]
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Experimental Protocols
Cell Viability Assay in MCF7 Cells

This protocol is adapted from a study investigating the effects of PF-06424439 on breast
cancer cells.[5][7]

1. Cell Seeding:

o Seed MCF7 cells in a 96-well black polystyrene microplate at a density of 4.7 x 103 cells/well.

[7]
 Incubate overnight at 37°C to allow for cell attachment.[7]
2. Treatment:

o The following day, treat the cells with various concentrations of PF-06424439 (e.g., 1, 10, 50,
100, 200 uM) for different time points (e.g., 24, 48, 72, and 96 hours).[5][7]

3. Cell Viability Measurement:
e Assess cell viability using the PrestoBlue™ Cell Viability Reagent.[7]
o Measure the fluorescence at 590 nm using a spectrophotometer.[5]

e The ICso can be calculated from the dose-response curve at a specific time point (e.g., 72
hours).[5]
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Cell Viability Assay Workflow

Synthesis

The synthesis of PF-06424439 has been described as a highly telescoped process, enabling
the production of kilogram quantities of the methanesulfonate salt.[8] The discovery synthesis
highlighted challenges in the construction of the imidazopyridine ring, including the lability of a
triaminopyridine intermediate and the amide bond in a later-stage intermediate.[8]

Pharmacokinetics
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Oral
] Dose & Half-life (ta/ . o
Species Clearance Bioavailabil Reference
Route 2) .
ity
Rat 1 mg/kg, i.v. 18 mL/min/kg 1.4 hours >100% [1]
Dog - 18 mL/min/kg 1.2 hours >100% [1]

Logical Relationships of In Vivo Effects

The administration of PF-06424439 leads to a cascade of effects stemming from its primary

mechanism of action.
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In Vivo Effects of PF-06424439

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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